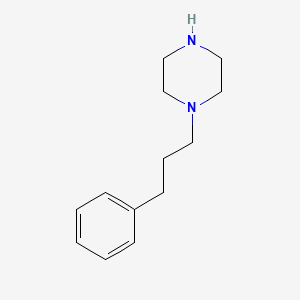![molecular formula C14H24N2O3 B2453060 Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate CAS No. 1435803-85-2](/img/structure/B2453060.png)
Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate is a synthetic organic compound that features a piperidine moiety attached to a cyclohexane ring
Mechanism of Action
Target of Action
Many compounds containing a piperidine nucleus are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives often interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Without specific information on “Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate”, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanecarboxylates.
Scientific Research Applications
Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclopentanecarboxylate: Similar structure but with a cyclopentane ring.
Methyl 1-[(piperidin-1-ylcarbonyl)amino]cycloheptanecarboxylate: Similar structure but with a cycloheptane ring.
Uniqueness
Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate is unique due to its specific ring size and the presence of both piperidine and ester functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(piperidine-1-carbonylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-19-12(17)14(8-4-2-5-9-14)15-13(18)16-10-6-3-7-11-16/h2-11H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMYXOLVPMSKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B2452978.png)
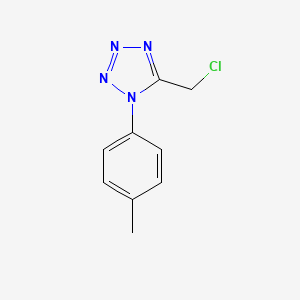
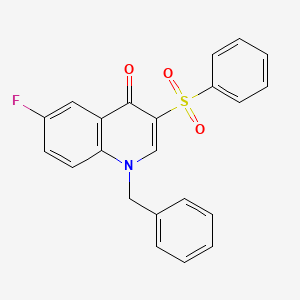
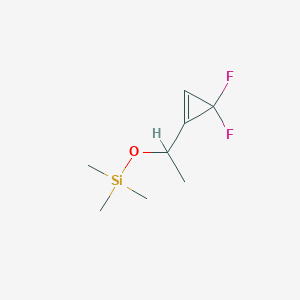
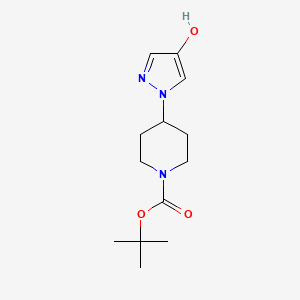
![(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2452985.png)
![Tris[4'-(2-thienyl)-4-biphenylyl]amine](/img/structure/B2452987.png)
![(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2452988.png)
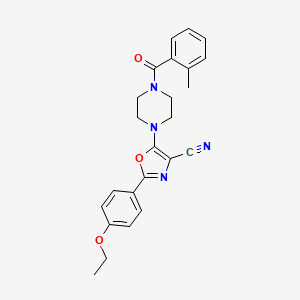
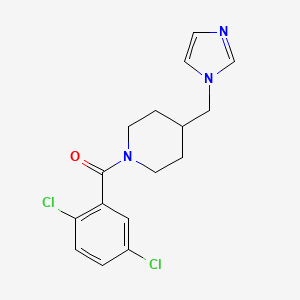
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-phenylacetamide](/img/structure/B2452995.png)
![N-(3-FLUORO-4-METHYLPHENYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE](/img/structure/B2452996.png)
![Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2452997.png)
